

# The ERRy Agonist DY131: A Deep Dive into its Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DY131    |           |
| Cat. No.:            | B1241580 | Get Quote |

#### For Immediate Release

Washington D.C. - The synthetic compound **DY131**, a potent agonist of the Estrogen-Related Receptor gamma (ERRy), is garnering significant attention within the scientific community for its profound effects on cellular metabolism. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of **DY131**, its impact on metabolic pathways, and the experimental protocols to assess its activity.

### **Introduction to DY131 and ERRy**

**DY131** is a small molecule agonist that specifically activates ERRy, an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy homeostasis. ERRy is highly expressed in tissues with high energy demands, such as the liver, skeletal muscle, heart, and kidneys, where it orchestrates the expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. The ability of **DY131** to modulate ERRy activity positions it as a valuable tool for investigating metabolic regulation and as a potential therapeutic agent for metabolic disorders and certain types of cancer.

### **Mechanism of Action**

**DY131** binds to the ligand-binding domain of ERRy, inducing a conformational change that promotes the recruitment of coactivators and stimulates the transcription of ERRy target genes.



This transcriptional activation leads to a cascade of events that reprogram cellular metabolism, shifting the balance between glycolysis and oxidative phosphorylation.

A diagram illustrating the proposed signaling pathway of **DY131** is presented below:



Click to download full resolution via product page

Figure 1: Proposed signaling pathway of DY131.

## Effects on Cellular Metabolism: A Tale of Two Tissues

The metabolic consequences of **DY131** activation of ERRy appear to be context-dependent, with notable differences observed in liver and breast cancer cells.

## Amelioration of Acute Liver Injury through Metabolic Reprogramming

In a murine model of lipopolysaccharide (LPS)-induced acute liver injury, pretreatment with **DY131** demonstrated a significant protective effect by reversing the dysregulated metabolic pathways associated with the inflammatory response.

Quantitative Data Summary:



| Parameter                     | Control | LPS                     | LPS + DY131                |
|-------------------------------|---------|-------------------------|----------------------------|
| Serum ALT (U/L)               | Normal  | Significantly Elevated  | Significantly Reduced      |
| Serum AST (U/L)               | Normal  | Significantly Elevated  | Significantly Reduced      |
| Hepatic TNF-α (pg/mg protein) | Low     | Significantly Increased | Significantly<br>Decreased |
| Hepatic IL-6 (pg/mg protein)  | Low     | Significantly Increased | Significantly<br>Decreased |

Table 1: Effect of **DY131** on serum and hepatic markers in LPS-induced acute liver injury in mice.[1][2][3]

Experimental Protocol: RNA-Sequencing Analysis of Liver Tissue

A detailed workflow for the RNA-sequencing experiment is provided below:





Click to download full resolution via product page

Figure 2: Experimental workflow for RNA-sequencing analysis.



Transcriptomic analysis of liver tissue from these mice, accessible through the Gene Expression Omnibus (GEO) database under accession number GSE16088, revealed that **DY131** treatment significantly altered the expression of genes involved in metabolic pathways. [1] Specifically, pathways related to oxidative phosphorylation were upregulated, while those associated with glycolysis were downregulated, suggesting a shift towards more efficient energy production and a reduction in metabolic stress.

#### **Growth Inhibition in Breast Cancer Cells**

In contrast to its protective role in the liver, **DY131** exhibits growth-inhibitory and pro-apoptotic effects in various breast cancer cell lines, including MCF7, MDA-MB-231, HCC1806, and MDA-MB-468. This anti-proliferative activity is attributed to the induction of cell cycle arrest and apoptosis.

#### Quantitative Data Summary:

| Cell Line                | Treatment     | Effect on Cell Viability |
|--------------------------|---------------|--------------------------|
| MCF7                     | DY131 (10 μM) | Significant Decrease     |
| MDA-MB-231               | DY131 (10 μM) | Significant Decrease     |
| HCC1806                  | DY131 (10 μM) | Significant Decrease     |
| MDA-MB-468               | DY131 (10 μM) | Significant Decrease     |
| MCF10A (non-tumorigenic) | DY131 (10 μM) | No Significant Effect    |

Table 2: Effect of **DY131** on the viability of breast cancer and non-tumorigenic breast epithelial cell lines.

Experimental Protocol: Crystal Violet Staining Assay

The logical relationship for assessing cell viability using crystal violet staining is as follows:





Click to download full resolution via product page

**Figure 3:** Logical workflow of a crystal violet staining assay.

While the precise metabolic shifts induced by **DY131** in breast cancer cells are still under investigation, the observed growth inhibition suggests a potential disruption of the metabolic



pathways that fuel rapid cancer cell proliferation, such as aerobic glycolysis (the Warburg effect).

## **Future Directions and Therapeutic Potential**

The dual role of **DY131** in modulating cellular metabolism highlights the therapeutic potential of targeting ERRy. In conditions such as sepsis-induced liver injury, activating ERRy with **DY131** could restore metabolic homeostasis and mitigate tissue damage. Conversely, in the context of breast cancer, **DY131** or similar ERRy agonists could represent a novel therapeutic strategy to inhibit tumor growth by targeting metabolic vulnerabilities.

**DY131** in different cell types and to explore its efficacy and safety in preclinical and clinical settings. The development of more specific ERRy modulators will be crucial for translating these promising findings into novel therapies for a range of diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antimitotic activity of DY131 and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-Related Receptor y Agonist DY131 Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The ERRy Agonist DY131: A Deep Dive into its Effects on Cellular Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241580#dy131-and-its-effects-on-cellular-metabolism]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com